2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a thiol group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves coupling the thiazole and thiophene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the thiazole and thiophene rings can participate in π-π stacking interactions. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide lies in the presence of the bromobenzyl group, which can participate in unique halogen bonding interactions. This can lead to different biological activities and properties compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS3/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHRVAPSBFHESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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